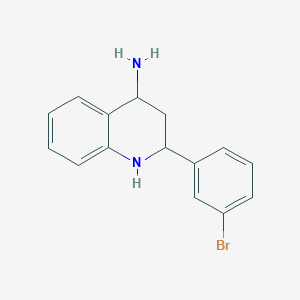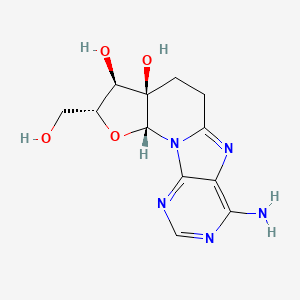![molecular formula C6H7N5 B13096123 [1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine derivatives with nitriles under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and environmentally friendly oxidizers is preferred to minimize waste and reduce the environmental impact of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as phosphodiesterase and kinases, disrupting key signaling pathways within cells. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses . The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridine: Shares a similar triazole-pyrimidine fused ring system but lacks the methanamine group.
[1,2,4]Triazolo[4,3-a]pyrimidine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring, exhibiting similar biological activities.
Uniqueness: The presence of the methanamine group in [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine enhances its reactivity and allows for further functionalization, making it a versatile scaffold for drug development. Its unique structure and biological activity profile distinguish it from other similar compounds, providing opportunities for the development of novel therapeutic agents .
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-3-5-1-2-11-6(10-5)8-4-9-11/h1-2,4H,3,7H2 |
InChI Key |
JJMPFVFSCVTLCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


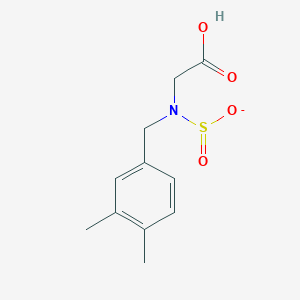
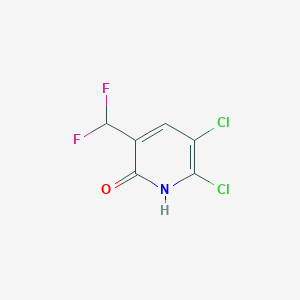
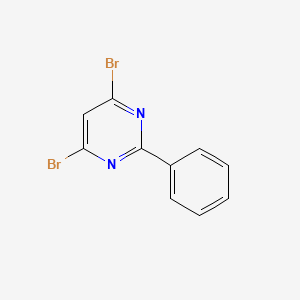
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
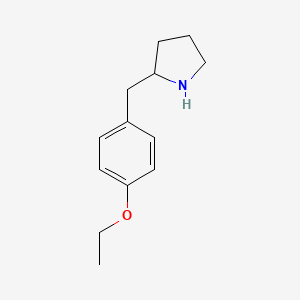
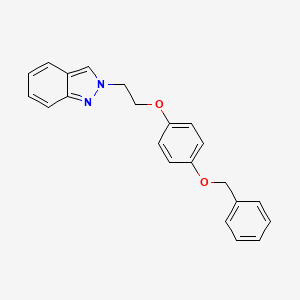
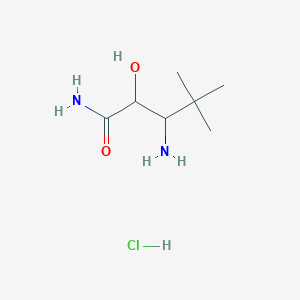
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
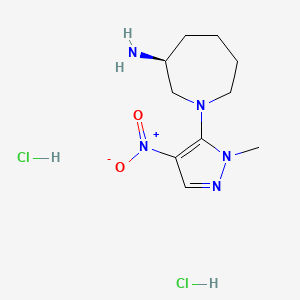
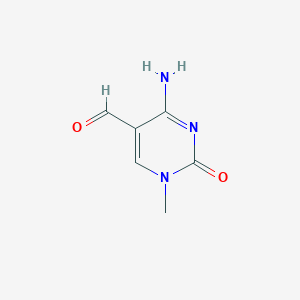
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
